molecular formula C15H21N3O4 B2874343 4-((4-Hydroxyphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid CAS No. 540763-80-2

4-((4-Hydroxyphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid

Cat. No.: B2874343
CAS No.: 540763-80-2
M. Wt: 307.35
InChI Key: SHOTVTPPFQXKMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((4-Hydroxyphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a phenyl group, a piperazine ring, and a carboxylic acid group, making it a versatile molecule for research and industrial use.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 4-hydroxyaniline and 4-methylpiperazine as the primary starting materials.

  • Reaction Steps: The process involves the formation of an amide bond between 4-hydroxyaniline and a suitable acyl chloride or carboxylic acid derivative. Subsequently, the piperazine ring is introduced through nucleophilic substitution reactions.

  • Industrial Production Methods: Large-scale production may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Purification steps such as recrystallization or chromatography are employed to obtain the final product.

Types of Reactions:

  • Oxidation: The phenyl group can undergo oxidation to form quinones or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the nitro group to an amine, if present.

  • Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Typical reducing agents include hydrogen gas (H₂) and metal hydrides like lithium aluminum hydride (LiAlH₄).

  • Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Quinones, hydroquinones, and other oxidized phenyl derivatives.

  • Reduction Products: Amines and other reduced derivatives.

  • Substitution Products: Alkylated or acylated piperazine derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: The compound can be used in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The phenyl group can engage in hydrogen bonding and π-π interactions, while the piperazine ring can form ionic bonds with biological targets. The carboxylic acid group can participate in acid-base reactions, influencing the compound's solubility and bioavailability.

Comparison with Similar Compounds

  • 4-((4-Hydroxyphenyl)amino)-2-(piperazin-1-yl)-4-oxobutanoic acid: Lacks the methyl group on the piperazine ring.

  • 4-((4-Hydroxyphenyl)amino)-2-(3,4-dimethylpiperazin-1-yl)-4-oxobutanoic acid: Has an additional methyl group on the piperazine ring.

Uniqueness: The presence of the methyl group on the piperazine ring in 4-((4-Hydroxyphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid enhances its lipophilicity and potentially its binding affinity to biological targets, making it distinct from its analogs.

This comprehensive overview highlights the significance of this compound in scientific research and industrial applications. Its unique structure and versatile reactivity make it a valuable compound for various fields.

Properties

IUPAC Name

4-(4-hydroxyanilino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4/c1-17-6-8-18(9-7-17)13(15(21)22)10-14(20)16-11-2-4-12(19)5-3-11/h2-5,13,19H,6-10H2,1H3,(H,16,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHOTVTPPFQXKMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CC(=O)NC2=CC=C(C=C2)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.